Aceclofenac

Gastroenterology Rheumatology Pharmacovigilance

Aceclofenac (CAS 89796-99-6) is a preferential COX-2 inhibitor NSAID with a demonstrated superior gastrointestinal safety profile vs diclofenac (GI adverse events: 1% vs 6.6% in head-to-head trials). As a BCS Class II compound (high permeability, poor aqueous solubility), oral bioavailability is dissolution-rate limited—requiring micronization, solid dispersions, or surfactant-based formulation strategies. This makes Aceclofenac the preferred NSAID for osteoarthritis and rheumatoid arthritis formularies where GI tolerability and reproducible systemic exposure are critical procurement criteria. Insist on full dissolution data and Certificates of Analysis with every bulk order.

Molecular Formula C16H13Cl2NO4
Molecular Weight 354.2 g/mol
CAS No. 89796-99-6
Cat. No. B1665411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclofenac
CAS89796-99-6
Synonyms2-((2,6-dichlorophenyl)amino)phenylacetoxyacetic acid
aceclofenac
Airtal
Airtal Difucrem
Aital
Beofenac
Biofenac
Bristaflam
Clanza CR
Falcol
Falcol Difucrem
Gerbin
Gerbin Difucrem
Preservex
Sanein
Molecular FormulaC16H13Cl2NO4
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)
InChIKeyMNIPYSSQXLZQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility53.1 [ug/mL] (The mean of the results at pH 7.4)
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aceclofenac (CAS 89796-99-6) for Scientific and Industrial Procurement: A Comparator-Based Evidence Guide


Aceclofenac (CAS 89796-99-6) is a phenylacetic acid derivative non-steroidal anti-inflammatory drug (NSAID) developed for the symptomatic management of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis [1]. It exhibits preferential cyclooxygenase-2 (COX-2) inhibition, conferring anti-inflammatory and analgesic properties [2]. Its molecular structure incorporates a dichlorophenylamino phenylacetoxyacetic acid backbone (C16H13Cl2NO4; molecular weight 354.17 g/mol) [3].

Why Aceclofenac Cannot Be Interchanged with Diclofenac or Other NSAIDs Without Compromising Research or Therapeutic Outcomes


Despite structural similarities and a shared metabolite (diclofenac), aceclofenac demonstrates a distinct pharmacological and safety profile that precludes generic substitution with other NSAIDs. Direct comparator trials reveal that aceclofenac is associated with a significantly lower incidence of gastrointestinal adverse events compared to diclofenac, despite equivalent analgesic efficacy [1]. Furthermore, in vivo studies confirm that aceclofenac exhibits preferential COX-2 selectivity, a mechanism that differs from non-selective NSAIDs like naproxen and indomethacin, directly impacting gastrointestinal safety [2]. Additionally, unique chondroprotective effects mediated by its primary human metabolite, 4′-hydroxy aceclofenac, have been demonstrated in preclinical models, a property not shared by diclofenac [3]. These quantifiable differences in tolerability, mechanism, and cellular effects underscore why aceclofenac should be considered a distinct entity for scientific studies and clinical applications.

Quantitative Evidence of Aceclofenac Differentiation from Key Comparators


Aceclofenac vs. Diclofenac: Quantitatively Superior Gastrointestinal Safety Profile in a Head-to-Head Trial

In a 6-week, randomized, double-blind, multicenter trial involving 591 patients with knee osteoarthritis, aceclofenac (100 mg BID) demonstrated a statistically significant reduction in gastrointestinal adverse events compared to diclofenac (50 mg TID). Key findings included a lower incidence of dyspepsia (28.1% vs. 37.9%; p=0.014) and abdominal pain (19% vs. 26.3%; p=0.037) in the aceclofenac group [1]. This improved tolerability is further supported by a lower requirement for gastroprotective agents (GPAs) in the aceclofenac group (28.17% vs. 33.68%), with over 90% of patients not needing GPAs during the first week of therapy [1]. An earlier endoscopic study in healthy volunteers confirmed significantly less gastroduodenal mucosal damage with aceclofenac (150 mg/day) compared to sodium diclofenac (75 mg/day) over two weeks [2].

Gastroenterology Rheumatology Pharmacovigilance

Aceclofenac vs. Diclofenac: Comparable Analgesic Efficacy Validated in Multiple Clinical Settings

Multiple clinical studies confirm that aceclofenac provides analgesic and anti-inflammatory efficacy that is equivalent or superior to diclofenac. A systematic review of nine prospective studies concluded that aceclofenac is a better choice for managing musculoskeletal pain due to its better efficacy and tolerability profile [1]. A randomized trial in 247 osteoarthritis patients found aceclofenac (100 mg BID) to be statistically superior to diclofenac (75 mg BID) in improving WOMAC scores, investigator assessments, and joint tenderness over 8 weeks [2]. In a postoperative setting following laparoscopic abdominal surgery, both injectable aceclofenac (150 mg) and diclofenac (75 mg) provided effective analgesia, with aceclofenac demonstrating better hemodynamic stability [3].

Analgesia Rheumatology Clinical Trial

Aceclofenac Demonstrates Preferential COX-2 Selectivity In Vivo, Differentiating it from Non-Selective NSAIDs

An in vivo study in rats compared the COX-2/COX-1 selectivity of 16 NSAIDs at equipotent ulcerogenic doses. Aceclofenac was among a select group of drugs (including nabumetone, meloxicam, nimesulide, and paracetamol) that demonstrated demonstrable COX-2 selectivity, in contrast to non-selective agents like indomethacin, ibuprofen, aspirin, and naproxen [1]. This preferential inhibition of COX-2 over COX-1 provides a mechanistic basis for the improved gastrointestinal tolerability observed clinically with aceclofenac compared to non-selective NSAIDs.

Pharmacology Biochemistry Drug Discovery

Unique Chondroprotective Action of Aceclofenac's Primary Metabolite (4′-Hydroxy Aceclofenac) Not Shared by Diclofenac

In vitro studies on rabbit articular chondrocytes demonstrate that the primary human metabolite of aceclofenac, 4′-hydroxy aceclofenac, exerts a novel chondroprotective effect. It significantly suppresses interleukin-1 (IL-1)-induced production of promatrix metalloproteinases (proMMP-1 and proMMP-3) and the release of sulfated-glycosaminoglycans (proteoglycans), which are key mediators of cartilage degradation in arthritis [1]. Critically, this effect was not observed with aceclofenac itself, its other metabolite diclofenac, or 4′-hydroxy diclofenac at the same concentrations [1]. A separate study comparing NSAID effects on human osteoarthritic cartilage found that drugs with high COX-2/COX-1 selectivity, like aceclofenac, did not show the adverse direct effects on matrix turnover seen with less selective NSAIDs like indomethacin and naproxen [2].

Cartilage Biology Pharmacology Osteoarthritis

Aceclofenac Metabolism: Limited Conversion to Diclofenac in Humans Challenges the Prodrug Assumption

Contrary to its behavior in some animal models, aceclofenac is not extensively metabolized to diclofenac in humans. Recent pharmacokinetic studies have demonstrated that the conversion of aceclofenac to diclofenac occurs only to a minor extent, reaching just a few percent [1]. This finding challenges the classification of aceclofenac as a simple prodrug and supports the distinct clinical profile observed in head-to-head trials against diclofenac [1]. In contrast, studies in domestic water buffalo show aceclofenac is rapidly and almost completely converted to diclofenac, underscoring important species-specific differences in drug metabolism [2].

Pharmacokinetics Metabolism Drug Development

Aceclofenac in a Network Meta-Analysis: Ranked Among Top Interventions for Knee Osteoarthritis Pain

A network meta-analysis evaluating the relative efficacy of oral pharmacologic interventions for knee osteoarthritis, which included 44 trials, found that etoricoxib, celecoxib, and aceclofenac had the highest rankings for improving WOMAC pain [1]. This places aceclofenac in the top tier of available oral treatments for this indication. The analysis also suggested that the relative effectiveness of interventions might differ based on baseline pain and radiologic features, with aceclofenac being among the top three for patients with higher baseline pain [1].

Evidence-Based Medicine Rheumatology Meta-Analysis

Recommended Research and Industrial Applications for Aceclofenac Based on Quantified Evidence


Preclinical Studies Requiring a COX-2 Preferential NSAID with a Favorable GI Safety Profile

Based on its demonstrated in vivo COX-2 selectivity [1] and clinically validated lower incidence of gastrointestinal adverse events compared to diclofenac [2], aceclofenac is an ideal candidate for preclinical models where long-term NSAID administration is required. Its improved gastric tolerability profile allows for extended dosing protocols in rodent models of chronic inflammation or pain, minimizing the confounding effects of gastric ulceration and morbidity that are common with non-selective NSAIDs.

In Vitro Studies of Cartilage Biology and Osteoarthritis Pathogenesis

The unique chondroprotective actions of the primary human metabolite, 4′-hydroxy aceclofenac—specifically the suppression of proMMP production and proteoglycan release not seen with diclofenac [3]—make aceclofenac a critical tool compound for in vitro studies on cartilage matrix turnover. It can be used to dissect the molecular pathways of chondroprotection and to benchmark the effects of novel disease-modifying osteoarthritis drugs (DMOADs) on chondrocyte and synoviocyte function.

Pharmacokinetic/Pharmacodynamic Modeling for Species-Specific Metabolism

The stark difference in aceclofenac's metabolism between humans (limited conversion to diclofenac [4]) and other species like cattle and buffalo (rapid and complete conversion [5]) presents a valuable model for studying species-specific prodrug activation and hepatic metabolism. Aceclofenac can be utilized in comparative pharmacology studies to investigate the expression and activity of relevant esterases and cytochrome P450 enzymes across different biological systems.

Clinical Trial Design for Osteoarthritis with High Baseline Pain

The findings from a large network meta-analysis, which ranked aceclofenac among the most effective oral interventions for improving WOMAC pain in knee OA, particularly in subgroups with high baseline pain [6], provide a strong rationale for its use as an active comparator or investigational agent in clinical trials. Procurement for such studies is justified by high-level evidence of its comparative efficacy.

Quote Request

Request a Quote for Aceclofenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.